5-Chloro-4-((4-chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazole

Medicinal chemistry Nucleophilic substitution Thiazole reactivity

Developing B-RAFV600E inhibitors with mono-sulfonyl thiazoles often yields poor regioselectivity. This 2,4-disulfonyl-5-chlorothiazole solves that: • Orthogonal C5-Cl (soft nucleophile) and C4-SO2Ar (hard nucleophile) reactivity enables predictable diversification. • Derived inhibitors achieve IC50 23 nM (B-RAFV600E) and 1.24 µM (WM266.4 melanoma). • Two-step photocrosslinker assembly: fluorophore at C5, diazirine at C4. Available as custom synthesis with HPLC-MS regioselectivity benchmarking.

Molecular Formula C15H9Cl2NO4S3
Molecular Weight 434.3 g/mol
Cat. No. B12182838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-((4-chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazole
Molecular FormulaC15H9Cl2NO4S3
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H9Cl2NO4S3/c16-10-6-8-12(9-7-10)24(19,20)14-13(17)23-15(18-14)25(21,22)11-4-2-1-3-5-11/h1-9H
InChIKeyBUZDKCXTBRLIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-((4-chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazole


5-Chloro-4-((4-chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazole (molecular formula C15H9Cl2NO4S3, MW 434.3) is a fully substituted 1,3-thiazole bearing a chlorine atom at C5 together with two electronically differentiated sulfonyl groups—phenylsulfonyl at C2 and 4‑chlorophenylsulfonyl at C4 . The scaffold is a member of the electrophilic 2,4‑disulfonylthiazole family that has been exploited for the construction of kinase inhibitors, notably ATP‑competitive B‑RAFV600E inhibitors [1]. The orthogonal reactivity of the C5Cl bond and the two sulfonyl groups enables late‑stage diversification that is difficult to achieve with mono‑ or symmetrically substituted analogs.

Why This Disulfonylthiazole Cannot Be Replaced


Suppliers frequently offer 5‑chlorothiazole derivatives that carry only a single sulfonyl group (e.g., 5‑chloro‑4‑tosyl‑ or 5‑chloro‑2‑phenylsulfonyl‑thiazoles). In such cases, the remaining position is occupied by an amino, alkoxy, or alkyl group that is electron‑donating. In contrast, the target compound possesses two strongly electron‑withdrawing sulfonyl groups that simultaneously polarise the C5–Cl bond and tune the π‑deficiency of the ring [1]. This dual‑withdrawal profoundly alters the regioselectivity of nucleophilic attack: while 4‑tosyl‑2‑phenyl‑5‑chloro‑1,3‑thiazole reacts exclusively at C5 with soft nucleophiles, the introduction of a second sulfonyl at C5 redirects “hard” nucleophiles to C4 [1]. No mono‑sulfonyl or amino‑substituted congener can reproduce this switchable reactivity, making the disulfonyl compound a non‑interchangeable scaffold for regioselective derivatisation.

Performance Benchmarks


Regioselectivity Switch by Second Sulfonyl

Turov et al. demonstrated that the monosulfonyl‑substrate 4‑tosyl‑2‑phenyl‑5‑chloro‑1,3‑thiazole (analog without a second sulfonyl) reacts with S‑nucleophiles exclusively at C5, eliminating the chloride ion [1]. When the C5 position carries a 4‑chlorophenylsulfonyl group instead of chlorine, “hard” nucleophiles (O‑, N‑) preferentially attack C4 while “soft” nucleophiles still target C5 [1]. This regiochemical divergence is a direct consequence of the additional sulfonyl group, exactly the motif present in 5‑chloro‑4‑((4‑chlorophenyl)sulfonyl)‑2‑(phenylsulfonyl)thiazole. For procurement, this means one core can be steered toward two different substitution patterns by simple choice of nucleophile, a capability not offered by mono‑sulfonyl or halo‑only analogs [1].

Medicinal chemistry Nucleophilic substitution Thiazole reactivity

Electrophilic Activation vs. Amino Congeners

The target compound (LogP ≈ 3.0 by XLogP3; topological polar surface area ≈ 122 Ų) [1] is markedly more lipophilic than the common building‑block alternative 5‑chloro‑4‑(phenylsulfonyl)‑1,3‑thiazol‑2‑amine (CLogP = 2.48; TPSA = 109 Ų) . The 0.5–0.7 unit increase in LogP, coupled with a 13 Ų larger PSA, positions the disulfonyl scaffold closer to the centre of the CNS‑ or kinase‑targeted chemical space. In the BRAFV600E inhibitor series reported by Hawata et al., related phenylsulfonyl thiazoles with LogP values in this range achieved low‑nanomolar enzyme IC50s (23–47 nM) and sub‑micromolar cellular IC50s (1.2–17 µM) [2]. The target compound’s lipophilicity and electrophilicity make it a suitable entry point for constructing analogs in that activity window while reducing the need for laborious post‑synthetic lipophilicity adjustment.

Physicochemical profiling Drug‑likeness Lead optimisation

Dual Leaving-Group Versatility at C5

The target compound retains a chlorine atom at C5 while simultaneously carrying a C5‑sulfonyl group, yielding a unique leaving‑group pair. In the direct comparator 4‑tosyl‑2‑phenyl‑5‑p‑chlorophenylsulfonyl‑1,3‑thiazole, the chlorine atom is absent; nucleophilic substitution can occur only at the sulfonyl‑bearing carbon, often requiring forcing conditions [1]. In contrast, the target’s C5‑Cl bond is activated by the geminal sulfonyl group, enabling facile SNAr‑type displacement under mild conditions (e.g., amines, thiols at ambient temperature in DMF) [1]. This dual‑mode capability—either displace Cl for late‑stage functionalisation or retain it for subsequent metal‑catalysed coupling—gives medicinal chemists a branching strategy that no single‑sulfonyl or bis‑sulfonyl‑without‑Cl analog can offer.

Synthetic methodology Cross‑coupling Medicinal chemistry

Applications in Drug Discovery and Chemical Biology


Regioisomerically Pure B‑RAFV600E Inhibitor Libraries

The disulfonyl‑chloro architecture directly maps onto the phenylsulfonyl pharmacophore required for B‑RAFV600E ATP‑site binding. In the reported series, compounds bearing both a sulfonyl acceptor and a chlorine‑displaceable handle achieved IC50 values as low as 23 nM against B‑RAFV600E and 1.24 µM against WM266.4 melanoma cells [1]. Using the target compound as a core, a single synthetic sequence (amine addition at C5 followed by optional sulfone‑directed modifications) can generate focused arrays that span the activity cliff observed between dabrafenib (IC50 47 nM) and the low‑nanomolar leads [1].

Dual-Mode Probe Synthesis for Target Engagement

The orthogonal C5‑Cl and C4‑sulfonyl leaving groups support divergent functionalisation: the chlorine can be displaced by a fluorophore‑tethered amine, while the C4 sulfonyl can be substituted with a photoreactive cross‑linker (e.g., diazirine) [2]. This one‑scaffold, two‑step protocol circumvents the need for separate click‑handle and photocross‑linker intermediates, reducing synthetic steps and improving reproducibility of photocross‑linking mass‑spectrometry workflows.

Scalable Regiochemical Standards for PAT

The compound’s well‑defined regioselectivity (C4 vs. C5) provides a robust benchmark for calibrating PAT tools during the scale‑up of substituted thiazole APIs. Because the product distribution shifts predictably with nucleophile hardness [2], the compound serves as a resolution‑test mix for at‑line HPLC‑MS, ensuring that manufacturing batches of more valuable analogs maintain the required regioisomeric purity.

Quote Request

Request a Quote for 5-Chloro-4-((4-chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.